Elinogrel - 936500-94-6

Elinogrel

Catalog Number: EVT-254582
CAS Number: 936500-94-6
Molecular Formula: C20H15ClFN5O5S2
Molecular Weight: 523.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elinogrel is a synthetically derived organic compound classified as a quinazolinedione derivative. [] It belongs to a class of pharmaceuticals known as platelet adenosine diphosphate (ADP) P2Y12 receptor antagonists. [] This classification signifies its role in inhibiting the P2Y12 receptor on the surface of platelets, effectively preventing platelet aggregation. []

Unlike other P2Y12 antagonists like clopidogrel, Elinogrel is a direct-acting antagonist, meaning it does not require metabolic activation in the liver. [] It also exhibits a reversible binding mechanism with the P2Y12 receptor, offering a faster offset of action compared to irreversible antagonists. [, ] This combination of direct action and reversibility makes Elinogrel a unique and promising candidate for further research in platelet inhibition.

Future Directions
  • Optimization of Dosing Regimens: Further research is needed to define optimal dosing strategies for Elinogrel in various clinical settings, taking into account its pharmacokinetic and pharmacodynamic properties. []
  • Head-to-Head Comparisons with Other Antiplatelet Agents: Large-scale clinical trials comparing Elinogrel to other P2Y12 inhibitors like prasugrel and ticagrelor are crucial to define its place in therapy and identify potential advantages and disadvantages. [, , , , , ]
  • Exploration of Novel Applications: Research can explore the potential benefits of Elinogrel in other cardiovascular and thrombotic conditions beyond ACS and PCI. [, , , ]
  • Investigating the Role of P2Y12 in Other Cell Types: Elinogrel can be used to further elucidate the role of the P2Y12 receptor in other cell types beyond platelets, potentially unveiling new therapeutic targets. []
  • Development of Personalized Antiplatelet Therapy: Future research could focus on identifying biomarkers that predict individual responses to Elinogrel, paving the way for personalized antiplatelet therapy. [, , ]

Clopidogrel

Compound Description: Clopidogrel is an antiplatelet medication classified as a thienopyridine and functions as a P2Y12 receptor antagonist. It is a prodrug requiring metabolic activation in the liver to exert its platelet-inhibiting effects. [, , , , , , , , , , ]

Relevance: Clopidogrel serves as a primary comparator to Elinogrel in many studies due to its established role in antiplatelet therapy. Elinogrel, unlike Clopidogrel, is a direct-acting and reversible P2Y12 antagonist, not requiring metabolic activation. [, , , , , ] Studies explore Elinogrel's potential to overcome limitations associated with Clopidogrel, such as slow onset of action, variability in response, and irreversible platelet inhibition. [, , ]

Prasugrel

Compound Description: Prasugrel is a thienopyridine-class antiplatelet drug, similar to Clopidogrel, acting as a P2Y12 receptor antagonist. Like Clopidogrel, it also requires metabolic activation. It's noted for its more potent and rapid platelet inhibition compared to Clopidogrel. [, , , , , , , , , , ]

Relevance: Prasugrel's inclusion in studies with Elinogrel offers another point of comparison within the realm of P2Y12 antagonists. Both are contrasted for their efficacy, speed of action, and bleeding risks. [, , , ] While Prasugrel demonstrates advantages over Clopidogrel, it still carries bleeding risks, prompting exploration of alternatives like Elinogrel. [, ]

Relevance: The comparison between Ticagrelor and Elinogrel is particularly relevant because both are reversible P2Y12 inhibitors, offering potential advantages over irreversible agents like Clopidogrel. [, , , , ] Research investigates whether Elinogrel can achieve similar or superior efficacy to Ticagrelor while potentially mitigating side effects. [, , ]

Cangrelor

Compound Description: Cangrelor is unique as an intravenous, direct-acting, and reversible P2Y12 receptor antagonist. [, , , , , , , , ] Its intravenous administration allows for rapid onset and offset of action, making it suitable for specific clinical settings. []

Relevance: Cangrelor, alongside Elinogrel, represents the newer generation of reversible P2Y12 inhibitors, and their direct-acting nature contrasts with the prodrugs Clopidogrel and Prasugrel. [, , , ] The availability of intravenous formulations for both Cangrelor and Elinogrel further distinguishes them, offering advantages in situations where a rapid onset of action is critical. [, ]

Aspirin

Compound Description: Aspirin, a widely used antiplatelet agent, functions as a cyclooxygenase inhibitor, primarily targeting COX-1. [, , , , , , ] It's often used in combination with other antiplatelet agents, including P2Y12 inhibitors. [, , , , , ]

Relevance: Aspirin represents the foundational antiplatelet agent, often used concurrently with drugs like Elinogrel. [, , , ] While Elinogrel targets the P2Y12 receptor, Aspirin inhibits COX-1, highlighting their distinct mechanisms of action. [, ] Research frequently explores the use of Elinogrel in conjunction with Aspirin as part of dual antiplatelet therapy. [, ]

2-(Methylthio)adenosine 5'-diphosphate (2MeSADP)

Compound Description: 2MeSADP is a potent and selective agonist of the P2Y12 receptor, activating the receptor to induce platelet aggregation and other related responses. [] It is often used as a tool to investigate the function of the P2Y12 receptor.

Relevance: 2MeSADP serves as a pharmacological tool in research to study P2Y12 receptor function. [] Research involving Elinogrel often utilizes 2MeSADP to assess the inhibitory effects of Elinogrel on P2Y12 receptor activation. [] This compound helps researchers understand how effectively Elinogrel blocks the receptor's activation by agonists like 2MeSADP, providing insights into its antiplatelet mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elinogrel involves several intricate steps:

  1. Formation of the Quinazoline Core: The initial step includes cyclization reactions to form the quinazoline core structure.
  2. Attachment of the Sulfonylurea Group: This is achieved through a reaction between the quinazoline intermediate and sulfonyl isocyanate.
  3. Introduction of the Potassium Salt: The final step involves neutralization with potassium hydroxide, resulting in Elinogrel potassium, which enhances its solubility and bioavailability .

The industrial production of Elinogrel follows similar synthetic routes but is optimized for yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography.

Molecular Structure Analysis

Structure and Data

Elinogrel's molecular structure can be represented using various chemical notations:

  • InChI Key: ORAKJDGBKULZRH-UHFFFAOYSA-N
  • SMILES Notation: CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl)F.[K+]

The compound features a complex arrangement that includes multiple functional groups, contributing to its activity as a P2Y12 receptor antagonist. The presence of a sulfonylurea moiety is particularly significant for its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Elinogrel undergoes several types of chemical reactions:

  • Oxidation: This process can lead to various oxidized derivatives, typically using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups attached to the quinazoline core, often employing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The sulfonylurea group can participate in substitution reactions, allowing for the introduction of different nucleophiles depending on desired modifications .

These reactions are essential for exploring different derivatives that may exhibit varied pharmacological activities.

Mechanism of Action

Elinogrel acts by binding to the P2Y12 receptor on platelets, effectively preventing ADP from activating this receptor. This blockade inhibits the subsequent activation of the glycoprotein GPIIb/IIIa complex, which is critical for platelet aggregation. By disrupting this pathway, Elinogrel plays a significant role in reducing thrombus formation during cardiovascular events .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elinogrel exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol
  • Solubility: Enhanced solubility due to the potassium salt form
  • Stability: The compound shows stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.

These properties are crucial for its formulation and administration in therapeutic contexts .

Applications

Scientific Uses

Elinogrel has several applications across various fields:

  • Cardiovascular Medicine: It is primarily investigated for its potential to prevent blood clots in patients undergoing percutaneous coronary interventions or those at risk of thrombotic events.
  • Research Tool: Elinogrel serves as a model compound for studying P2Y12 receptor antagonists, aiding in the understanding of platelet aggregation mechanisms and developing new antiplatelet therapies .
  • Pharmacological Studies: Its effects on platelet function are extensively studied to optimize antiplatelet therapy strategies based on individual patient needs .

Properties

CAS Number

936500-94-6

Product Name

Elinogrel

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea

Molecular Formula

C20H15ClFN5O5S2

Molecular Weight

523.9 g/mol

InChI

InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)

InChI Key

LGSDFTPAICUONK-UHFFFAOYSA-N

SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F

Synonyms

5-Chloro-N-[[[4-[6-Fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl]phenyl]amino]carbonyl]-2-thiophenesulfonamide

Canonical SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.